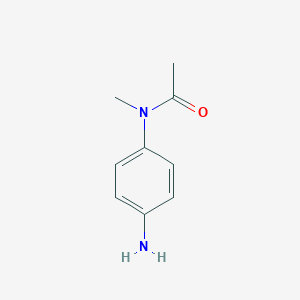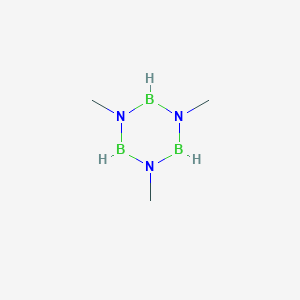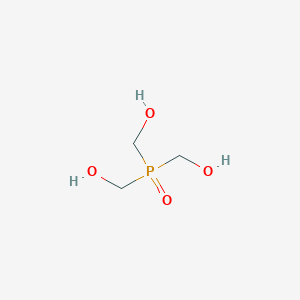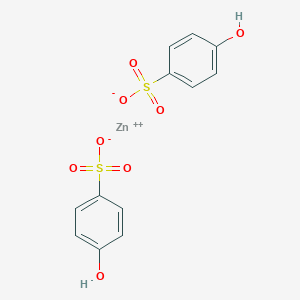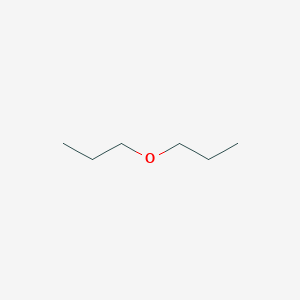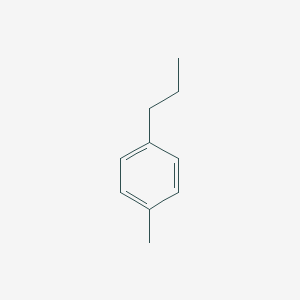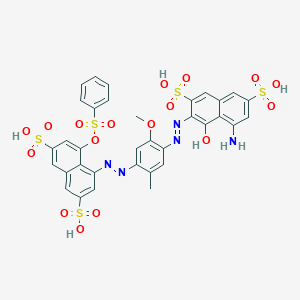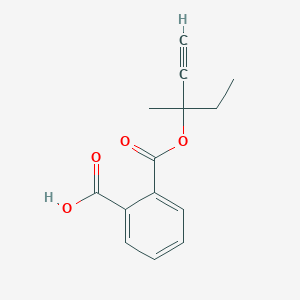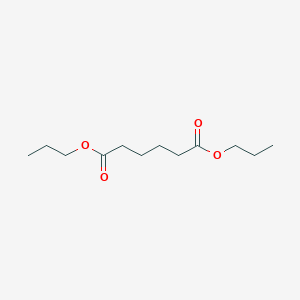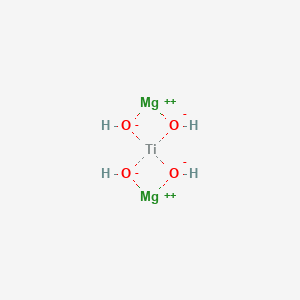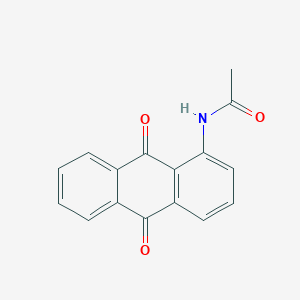
N-Anthraquinon-1-ylacetamide
概要
説明
N-Anthraquinon-1-ylacetamide (AQAA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of anthraquinone, which is a naturally occurring organic compound found in many plants. AQAA has been synthesized using different methods, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of N-Anthraquinon-1-ylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-Anthraquinon-1-ylacetamide has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, N-Anthraquinon-1-ylacetamide has been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
生化学的および生理学的効果
N-Anthraquinon-1-ylacetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-Anthraquinon-1-ylacetamide has been shown to induce DNA damage and cell cycle arrest, leading to apoptosis. In inflammatory cells, N-Anthraquinon-1-ylacetamide has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In neurons, N-Anthraquinon-1-ylacetamide has been shown to protect against oxidative stress and improve mitochondrial function.
実験室実験の利点と制限
N-Anthraquinon-1-ylacetamide has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized using simple methods and can be stored for long periods without degradation. However, N-Anthraquinon-1-ylacetamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful dosing and safety precautions should be taken when working with N-Anthraquinon-1-ylacetamide in lab experiments.
将来の方向性
There are several future directions for research on N-Anthraquinon-1-ylacetamide. One area of interest is the development of N-Anthraquinon-1-ylacetamide derivatives with improved potency and selectivity. Another area of interest is the investigation of N-Anthraquinon-1-ylacetamide in combination with other drugs or therapies for cancer and inflammatory diseases. Additionally, the potential neuroprotective effects of N-Anthraquinon-1-ylacetamide in neurodegenerative diseases, such as Alzheimer's and Parkinson's, warrant further investigation.
科学的研究の応用
N-Anthraquinon-1-ylacetamide has been studied for its potential applications in various fields, including cancer research, anti-inflammatory therapy, and neuroprotection. In cancer research, N-Anthraquinon-1-ylacetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In anti-inflammatory therapy, N-Anthraquinon-1-ylacetamide has been shown to reduce inflammation and oxidative stress. In neuroprotection, N-Anthraquinon-1-ylacetamide has been shown to protect neurons from damage and improve cognitive function.
特性
CAS番号 |
3274-19-9 |
|---|---|
製品名 |
N-Anthraquinon-1-ylacetamide |
分子式 |
C16H11NO3 |
分子量 |
265.26 g/mol |
IUPAC名 |
N-(9,10-dioxoanthracen-1-yl)acetamide |
InChI |
InChI=1S/C16H11NO3/c1-9(18)17-13-8-4-7-12-14(13)16(20)11-6-3-2-5-10(11)15(12)19/h2-8H,1H3,(H,17,18) |
InChIキー |
WDJHNJSBPXRITJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
正規SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
その他のCAS番号 |
3274-19-9 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

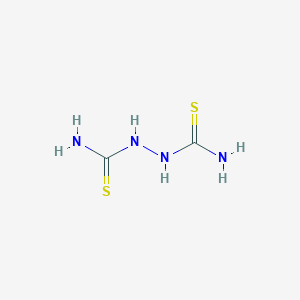
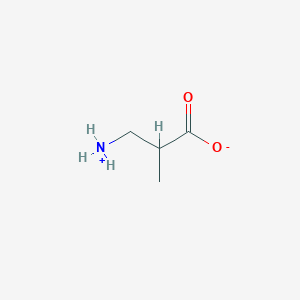
![Disodium;5-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B86870.png)
